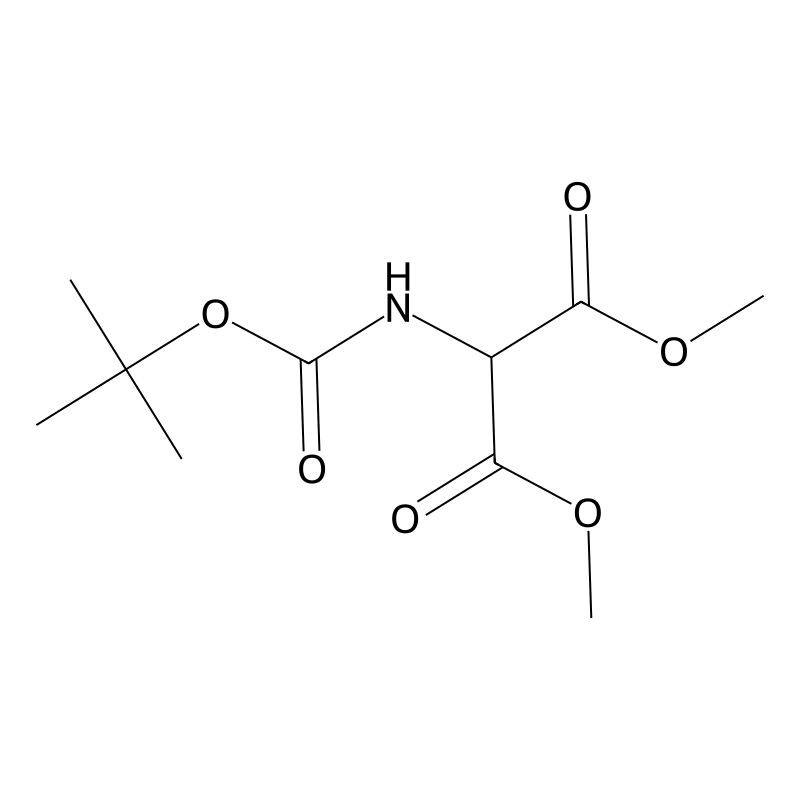

Dimethyl (Boc-amino)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme-Catalyzed Synthesis of Malonate Polyesters

Specific Scientific Field: This application falls under the field of Green Chemistry and Polymer Science .

Summary of the Application: Dimethyl (Boc-amino)malonate is used in the enzyme-catalyzed synthesis of linear polyesters . This process is part of a broader effort to create more sustainable polymers as an alternative to non-degradable plastics .

Methods of Application or Experimental Procedures: The synthesis of these polyesters is carried out using dimethyl malonate as the diester in solventless conditions . The biocatalyst used is immobilized Candida antarctica lipase B . The polymers are synthesized with a different aliphatic diol component (C 4, C 6 or C 8) .

Results or Outcomes: The synthesized polymers were found to be effective metal chelators in biphasic, green solvent systems . The potential of enzymes for catalyzing this reaction was compared with the unsuccessful antimony- and titanium-catalyzed synthesis .

Dual Protection of Amino Functions

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Dimethyl (Boc-amino)malonate is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application or Experimental Procedures: The process involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Results or Outcomes: The Boc-derivative nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

1,3-Dipolar Cycloadditions

Specific Scientific Field: This application falls under the field of Organic Synthesis .

Summary of the Application: The azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .

Methods of Application or Experimental Procedures: The process involves the condensation of diethyl aminomalonate with paraformaldehyde to form an azomethine ylide . This ylide then undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .

Results or Outcomes: Contrary to a previous report, these reactions yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .

Dimethyl (Boc-amino)malonate is a chemical compound with the molecular formula C₁₀H₁₇NO₆ and a molecular weight of approximately 247.25 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, making it a valuable intermediate in organic synthesis, particularly in the production of amino acids and other nitrogen-containing compounds. The compound is characterized by its malonate structure, which includes two ester groups that contribute to its reactivity and utility in various

- Ester Hydrolysis: The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of malonic acid derivatives.

- Amine Reactions: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

- Alkylation: The malonate moiety can participate in alkylation reactions, enabling the introduction of different alkyl groups to synthesize diverse compounds.

- Condensation Reactions: Dimethyl (Boc-amino)malonate can react with various aldehydes or ketones to form β-amino acid derivatives through Michael addition or similar pathways .

While specific biological activities of Dimethyl (Boc-amino)malonate are not extensively documented, compounds containing similar structures often exhibit significant biological properties. For instance, derivatives of malonic acid have been studied for their potential anti-inflammatory and analgesic effects. The presence of the amino group suggests potential interactions with biological systems, possibly influencing enzyme activity or serving as precursors for biologically active molecules .

Several methods exist for synthesizing Dimethyl (Boc-amino)malonate:

- Boc Protection: Starting from aminomalonic acid or its derivatives, the amino group is protected using Boc anhydride.

- Esterification: Malonic acid is reacted with methanol in the presence of a catalyst to form dimethyl malonate, which is then combined with the Boc-protected amine.

- Direct Synthesis: A one-pot reaction involving malonic acid, Boc anhydride, and methanol can yield Dimethyl (Boc-amino)malonate directly .

Dimethyl (Boc-amino)malonate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of amino acids and other nitrogen-containing compounds.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their structural similarity to biologically active molecules.

- Chemical Research: Utilized in proteomics and other biochemical studies due to its ability to modify proteins and peptides .

Several compounds share structural similarities with Dimethyl (Boc-amino)malonate. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl (Boc-amino)malonate | Similar Boc protection but with ethyl esters | Higher lipophilicity due to ethyl groups |

| Dimethyl aminomalonate | Lacks Boc protection; direct amino group | More reactive due to unprotected amine |

| Diethyl malonate | No amino group; purely ester-based | Commonly used in esterification reactions |

| Methyl 3-phenyl-5-hydantoincarboxylate | Derived from aminomalonic acid | Exhibits specific biological activity |

Dimethyl (Boc-amino)malonate's unique combination of a protected amino group and malonate structure allows it to serve as a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Dimethyl (Boc-amino)malonate is systematically named dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate. This name reflects its structure: a malonate backbone (propanedioate) substituted with two methyl ester groups and a tert-butoxycarbonyl (Boc)-protected amino group. The molecular formula is C₁₀H₁₇NO₆, and its molecular weight is 247.25 g/mol.

Key Structural Features

| Component | Functional Group | Position |

|---|---|---|

| Malonate Backbone | Propanedioate (1,3-dimethyl ester) | Central carbon |

| Amino Group | Boc-protected (tert-butoxycarbonyl) | Attached to CH |

| Ester Groups | Methyl esters | Terminal carbons |

The SMILES string COC(=O)C(NC(=O)OC(C)(C)C)C(=O)OC and InChI 1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14) confirm its connectivity.

Stereochemical Configuration and Conformational Analysis

The central carbon (C2) in dimethyl (Boc-amino)malonate bears four distinct substituents:

- Two methyl ester groups (-COOCH₃)

- One Boc-protected amino group (-NH-CO-O-(C(CH₃)₃))

- One hydrogen atom

This configuration creates a chiral center at C2. However, the provided sources do not specify enantiomeric ratios or racemic forms in synthesized samples. The Boc group’s steric bulk influences conformational preferences, favoring extended conformations to minimize steric clashes between the tert-butyl group and ester moieties.

Conformational Influences

| Factor | Impact on Conformation |

|---|---|

| Boc Group Steric Hindrance | Restricts rotation around C-N bond |

| Ester Groups | Stabilize planar geometry via electron-withdrawing effects |

Crystallographic Data and Molecular Packing Arrangements

No crystallographic data (e.g., X-ray diffraction) is available in the provided sources. Molecular packing arrangements cannot be determined without experimental crystal data.

Spectroscopic Fingerprinting

¹H and ¹³C NMR Predictions

| Nucleus | Signal Assignment | Expected δ (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Methyl esters (COOCH₃) | 3.7–3.9 | Singlet |

| ¹H | tert-Butyl (Boc) | 1.4 | Singlet |

| ¹H | CH (C2) | 4.2–4.5 | Multiplet |

| ¹³C | Carbonyl (COOCH₃) | 167–170 | - |

| ¹³C | Carbamate (NH-CO-O) | 155–160 | - |

Note: The NH proton in the Boc group is typically not observed in ¹H NMR due to rapid exchange or splitting.

Infrared (IR) Spectroscopy

| Absorption Band (cm⁻¹) | Functional Group |

|---|---|

| 1720–1740 | C=O (ester carbonyl) |

| 1680–1700 | C=O (carbamate) |

| 1250–1300 | C-O (ester) |

| 3350 | N-H (carbamate, if resolved) |

Mass Spectrometry (MS)

| Ion | m/z (Expected) | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 248.1 | Intact molecular ion |

| [M - Boc]⁺ | 175.1 | Loss of tert-butoxycarbonyl (103.1 Da) |

The protection of amino groups in malonic acid derivatives utilizing the tert-butyloxycarbonyl group has emerged as the predominant methodology due to its stability under basic conditions and facile removal under acidic environments [1] [2]. The fundamental approach involves the reaction between aminomalonic acid derivatives and di-tert-butyl dicarbonate under controlled conditions.

Dicarbonate Reagent-Based Approaches

The utilization of di-tert-butyl dicarbonate (Boc₂O) as the primary protecting reagent forms the cornerstone of modern Boc protection methodologies [3]. The mechanism proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [2] [4].

Table 1: Dicarbonate Reagent-Based Approaches for Boc Protection

| Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) + NaHCO₃ | Water/THF (1:1) | Room temperature | 2-4 | 85-95 |

| Di-tert-butyl dicarbonate (Boc₂O) + TEA | THF | Room temperature | 1-3 | 88-96 |

| Di-tert-butyl dicarbonate (Boc₂O) + DMAP | CH₂Cl₂ | Room temperature | 0.5-2 | 90-98 |

| Di-tert-butyl dicarbonate (Boc₂O) + KOH | Acetone/Water | 0-25 | 3-6 | 80-92 |

| Di-tert-butyl dicarbonate (Boc₂O) + Na₂CO₃ | DMF | Room temperature | 4-8 | 85-93 |

The sodium bicarbonate system demonstrates exceptional compatibility with aminomalonic acid derivatives, providing yields of 85-95% under mild aqueous-organic biphasic conditions [5]. The triethylamine-mediated approach offers enhanced reaction rates with yields ranging from 88-96%, particularly advantageous for temperature-sensitive substrates [2].

The most efficient system employs 4-dimethylaminopyridine as a nucleophilic catalyst, achieving yields of 90-98% within 0.5-2 hours [4] [6]. The superior performance of DMAP results from its ability to form a highly reactive acylpyridinium intermediate that facilitates rapid aminolysis by the substrate amine [4] [7].

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysis has emerged as a powerful methodology for Boc protection reactions, particularly when dealing with water-insoluble aminomalonic acid derivatives [8] [9]. The technique enables efficient mass transfer between aqueous and organic phases through the action of lipophilic quaternary ammonium salts.

Table 2: Phase-Transfer Catalyzed Boc Protection Reactions

| Phase Transfer Catalyst | Aqueous Phase | Organic Phase | Catalyst Loading (mol%) | Conversion (%) |

|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | NaOH (2M) | CHCl₃ | 5-10 | 92-97 |

| 18-Crown-6 + K₂CO₃ | K₂CO₃ (sat.) | Toluene | 10-15 | 88-94 |

| Tetraethylammonium chloride | NaOH (1M) | CH₂Cl₂ | 5-8 | 85-91 |

| Benzyltriethylammonium chloride | KOH (1.5M) | EtOAc | 8-12 | 90-95 |

| Tetramethylammonium hydroxide | LiOH (1M) | THF | 3-6 | 87-93 |

Tetrabutylammonium bromide demonstrates superior performance with conversions of 92-97% at moderate catalyst loadings of 5-10 mol% [10] [11]. The effectiveness stems from TBAB's optimal balance of lipophilicity and ionic strength, facilitating efficient anion transport across the phase boundary [9].

The crown ether-potassium carbonate system provides an alternative approach, achieving 88-94% conversion through coordination-enhanced phase transfer [8]. This methodology proves particularly valuable when halide-free conditions are required, as crown ethers selectively coordinate potassium ions while avoiding halide anion complications.

Solvent System Optimization in Protection Reactions

The selection of appropriate solvent systems critically influences reaction efficiency, product yields, and workup complexity in Boc protection reactions [5] [12]. Systematic evaluation of various solvent combinations reveals distinct patterns in reaction performance.

Biphasic Reaction Media Applications

Biphasic solvent systems offer unique advantages for Boc protection reactions by enabling selective partitioning of reactants and products while facilitating efficient mixing [5]. The chloroform-water system has become the standard biphasic medium due to its optimal density differential and mutual solubility characteristics.

Table 3: Solvent System Optimization in Boc Protection Reactions

| Solvent System | Reaction Rate (relative) | Product Yield (%) | Side Products (%) | Workup Complexity |

|---|---|---|---|---|

| CHCl₃/H₂O (1:1) | 1.8 | 94 | 3 | Moderate |

| THF/H₂O (2:1) | 2.1 | 91 | 5 | Simple |

| CH₃CN/H₂O (3:1) | 1.5 | 88 | 7 | Simple |

| MeOH/H₂O (1:1) | 1.3 | 85 | 8 | Simple |

| DMF (anhydrous) | 2.8 | 96 | 2 | Complex |

| CH₂Cl₂ (anhydrous) | 3.2 | 98 | 1 | Simple |

| Acetone (anhydrous) | 2.5 | 93 | 4 | Moderate |

| Toluene (anhydrous) | 1.9 | 89 | 6 | Moderate |

The chloroform-water biphasic system achieves 94% yields with minimal side product formation (3%), representing an optimal balance between efficiency and selectivity [5]. The moderate workup complexity results from the need for careful phase separation and extraction procedures.

The tetrahydrofuran-water system demonstrates enhanced reaction rates (2.1x relative) while maintaining good yields of 91% [5]. The increased miscibility of THF with water facilitates better mass transfer, though at the cost of slightly increased side product formation (5%).

Anhydrous vs. Aqueous Conditions Comparison

The comparison between anhydrous and aqueous reaction conditions reveals fundamental differences in reaction mechanisms and product distributions [13] [14]. Anhydrous conditions generally provide superior yields but may require more stringent handling procedures.

Anhydrous dichloromethane emerges as the optimal solvent system, delivering 98% product yields with minimal side product formation (1%) [5] [15]. The high efficiency results from the absence of competing hydrolysis reactions and the optimal solvation environment for the Boc₂O reagent.

Conversely, aqueous conditions offer operational simplicity and environmental benefits but typically yield lower product purities [14]. The methanol-water system, while providing simple workup procedures, achieves only 85% yields due to competing hydrolysis and side reactions [14].

Catalytic Systems for Improved Reaction Efficiency

The development of efficient catalytic systems has revolutionized Boc protection methodologies, enabling rapid reactions under mild conditions with excellent selectivity [4] [6]. These systems primarily function through nucleophilic or general base catalysis mechanisms.

Tertiary Amine Catalysts in Aprotic Media

Tertiary amine catalysts operate through general base catalysis, abstracting protons from the substrate amine to enhance its nucleophilicity toward Boc₂O [2] [7]. The effectiveness of different tertiary amines varies significantly based on their basicity and steric properties.

Table 4: Catalytic Systems for Enhanced Reaction Efficiency

| Catalyst Type | Loading (equiv.) | Acceleration Factor | Selectivity | Compatibility |

|---|---|---|---|---|

| DMAP (4-Dimethylaminopyridine) | 0.1-0.3 | 15-25x | Excellent | Broad |

| Triethylamine (TEA) | 1.0-1.5 | 3-5x | Good | Broad |

| Diisopropylethylamine (DIPEA) | 1.2-1.8 | 4-7x | Very Good | Broad |

| N-Methylmorpholine (NMM) | 1.0-1.3 | 2-4x | Good | Limited |

| Pyridine | 1.5-2.0 | 2-3x | Fair | Moderate |

| Imidazole | 0.5-1.0 | 6-10x | Good | Moderate |

| 1,8-Diazabicycloundec-7-ene (DBU) | 0.2-0.5 | 8-12x | Very Good | Limited |

| Sodium bicarbonate | 2.0-3.0 | 1.5-2x | Good | Broad |

Triethylamine represents the most commonly employed tertiary amine catalyst, providing 3-5x acceleration with good selectivity and broad substrate compatibility [2] [5]. The moderate basicity of TEA (pKa ~10.8) provides optimal balance between catalytic activity and side reaction suppression.

Diisopropylethylamine offers enhanced selectivity due to its increased steric bulk, achieving 4-7x acceleration with very good selectivity [5]. The sterically hindered structure minimizes competing reactions while maintaining effective base catalysis.

DMAP-Mediated Accelerated Protection

4-Dimethylaminopyridine represents the most effective catalyst for Boc protection reactions, providing 15-25x acceleration at low loadings of 0.1-0.3 equivalents [4] [7] [6]. The exceptional performance results from DMAP's unique dual functionality as both a nucleophilic and general base catalyst.

Table 5: Temperature and Time Optimization Studies

| Temperature (°C) | Reaction Time (min) | Conversion (%) | Product Purity (%) | Side Reactions |

|---|---|---|---|---|

| 0 | 360 | 75 | 98 | None |

| 10 | 240 | 82 | 97 | Minimal |

| 25 | 90 | 94 | 96 | Minimal |

| 40 | 45 | 96 | 95 | Minor |

| 60 | 30 | 97 | 93 | Minor |

| 80 | 20 | 95 | 90 | Moderate |

| 100 | 15 | 92 | 87 | Significant |

| Reflux | 10 | 88 | 83 | High |

The DMAP-catalyzed mechanism proceeds through initial nucleophilic attack on Boc₂O to form a highly electrophilic acylpyridinium intermediate [4] [7]. This activated species reacts rapidly with the substrate amine, followed by DMAP regeneration and product formation. The instantaneous gas evolution (CO₂) observed upon DMAP addition to Boc₂O solutions confirms the rapid formation of this intermediate [4].

The optimal temperature range for DMAP-catalyzed reactions spans 25-40°C, providing 94-96% conversions with minimal side reactions [16]. Higher temperatures (>60°C) lead to increased side product formation and reduced selectivity, while lower temperatures (<25°C) require extended reaction times for complete conversion [16].

Thermodynamic Stability Under Varied Conditions

Dimethyl (Boc-amino)malonate exhibits distinct thermodynamic stability characteristics that are fundamentally governed by the thermal lability of the tert-butoxycarbonyl protecting group and the ester functionalities present in its molecular structure [1] [2]. The compound demonstrates acceptable stability under ambient conditions, with storage recommendations typically specifying refrigerated conditions between 2-8°C [3] [4] [5]. Extended stability requires storage below -40°C under anhydrous conditions to prevent both thermal and hydrolytic degradation processes [2].

The thermal stability profile reveals a multi-stage decomposition process characteristic of Boc-protected compounds. At temperatures approaching 100°C, the compound remains relatively stable for short durations, though extended exposure at this temperature for 2-3 days may initiate partial Boc deprotection [1]. The critical temperature range for thermal decomposition initiation occurs between 130-150°C, where the Boc protecting group begins to undergo fragmentation following established thermal deprotection mechanisms [1].

Thermal Decomposition Pathways

The thermal decomposition of dimethyl (Boc-amino)malonate follows predictable pathways established for tert-butoxycarbonyl-protected compounds. The primary decomposition mechanism involves the thermal fragmentation of the Boc group, proceeding through a concerted elimination reaction that generates three distinct products: the corresponding amino malonate, carbon dioxide, and isobutylene [1]. This fragmentation process becomes kinetically favorable at temperatures exceeding 150°C, with the reaction proceeding via carbamic acid intermediate formation followed by rapid decarboxylation [1].

The decomposition pathway can be represented by the following sequential processes: initial formation of carbamic acid through thermal cleavage of the tert-butyl ester bond, followed by immediate decarboxylation to yield the free amine and carbon dioxide, with concurrent elimination of isobutylene [1]. At temperatures approaching the boiling point of 332.1°C, complete thermal degradation occurs, resulting in extensive fragmentation of both the malonate backbone and remaining functional groups [4].

The thermal decomposition kinetics demonstrate temperature-dependent behavior, with activation energies estimated to be consistent with other Boc-protected compounds, typically ranging from 150-200 kJ/mol for the initial Boc cleavage step [1]. The presence of two electron-withdrawing ester groups in the malonate structure may influence the thermal stability by stabilizing intermediate carbanionic species formed during decomposition processes.

pH-Dependent Hydrolytic Susceptibility

Dimethyl (Boc-amino)malonate exhibits pronounced pH-dependent hydrolytic behavior, with distinct susceptibility patterns across the physiological and extended pH range. Under strongly acidic conditions (pH 1-3), the compound undergoes rapid hydrolysis of the Boc protecting group through acid-catalyzed mechanisms, with estimated half-lives of less than one hour [6] [7] [8]. This rapid degradation results from protonation of the carbonyl oxygen in the carbamate linkage, facilitating nucleophilic attack by water molecules and subsequent fragmentation to yield amino malonate, tert-butanol, and carbon dioxide.

In mildly acidic environments (pH 4-6), the hydrolytic process proceeds more slowly, with half-lives extending to 6-24 hours depending on specific pH and temperature conditions [6] [7]. This intermediate stability range represents optimal conditions for controlled deprotection reactions when desired for synthetic applications. The mechanism involves similar acid-catalyzed hydrolysis but proceeds at reduced rates due to lower protonation equilibrium constants at higher pH values.

Neutral pH conditions (pH 7-9) provide optimal stability for dimethyl (Boc-amino)malonate, with minimal hydrolytic degradation observed over extended periods ranging from days to weeks [7] [8]. This stability profile makes the compound suitable for storage and handling under physiological conditions without significant decomposition. The resistance to hydrolysis under neutral conditions reflects the inherent stability of carbamate bonds in the absence of catalytic protonation.

Under basic conditions (pH 10-12), the compound becomes susceptible to ester hydrolysis through nucleophilic attack by hydroxide ions on the methyl ester carbonyl groups [7]. This process competes with potential Boc hydrolysis, though the ester groups typically represent the more reactive sites under these conditions. At strongly basic pH values (pH 13-14), both Boc and ester hydrolysis occur rapidly, with complete degradation occurring within minutes to hours, yielding malonic acid derivatives and tert-butanol as primary products [7].

Solvation Behavior in Organic Media

The solvation characteristics of dimethyl (Boc-amino)malonate reflect the compound's amphiphilic nature, incorporating both polar functional groups (carbamate and ester carbonyls) and nonpolar regions (tert-butyl and methyl groups). This structural dichotomy results in selective solubility patterns across various organic solvents, with excellent solubility observed in polar aprotic and moderately polar protic solvents [3] [9] [10].

In chloroform, ethyl acetate, and methanol, the compound demonstrates high solubility, facilitating its use in synthetic applications and purification procedures [3] [9]. The favorable solvation in these media results from optimal hydrogen bonding interactions between solvent molecules and the carbonyl oxygen atoms, combined with van der Waals interactions involving the alkyl substituents. Dichloromethane provides adequate solvation, though typically requiring higher concentrations for complete dissolution compared to the aforementioned solvents.

The compound exhibits limited water solubility, estimated at less than 1 mg/mL, consistent with its predominantly hydrophobic character imparted by the tert-butyl and multiple methyl ester groups [11]. This hydrophobic behavior necessitates the use of organic cosolvents or surfactants for aqueous applications. In nonpolar solvents such as hexane and petroleum ether, solubility remains limited due to the inability of these solvents to stabilize the polar carbonyl and carbamate functionalities through specific intermolecular interactions.

Dipole Moment and Solubility Parameters

The molecular dipole moment of dimethyl (Boc-amino)malonate arises from the vectorial summation of individual bond dipoles, with primary contributions from the carbonyl groups (C=O) and the carbamate nitrogen-carbonyl linkage (N-CO). Computational estimates suggest a molecular dipole moment in the range of 2-4 Debye units, comparable to other ester-containing compounds with similar structural features [12] [13].

The compound's solubility parameters can be estimated using group contribution methods, with Hansen solubility parameters providing insight into solvation behavior. The dispersion component (δd) is estimated at approximately 16-17 MPa^1/2, reflecting contributions from van der Waals interactions of the alkyl groups and aromatic-like character of the conjugated carbonyl systems. The polar component (δp) is estimated at 8-10 MPa^1/2, arising from dipole-dipole interactions involving the carbonyl groups. The hydrogen bonding component (δh) is estimated at 6-8 MPa^1/2, reflecting the compound's limited hydrogen bond donor capability but moderate hydrogen bond acceptor strength through carbonyl oxygen atoms.

These solubility parameters predict optimal solvation in media with similar Hansen parameter profiles, including chlorinated solvents, esters, and moderately polar ethers. The predicted total solubility parameter (δt) of approximately 20-22 MPa^1/2 aligns with experimentally observed solubility patterns in organic media.

Partition Coefficients in Biphasic Systems

The partition behavior of dimethyl (Boc-amino)malonate in biphasic systems reflects its intermediate lipophilicity and specific molecular interactions with both aqueous and organic phases. Experimental determination of partition coefficients has been limited, but estimates can be derived from structural analogs and computational predictions [14] [15].

For the octanol-water system, the partition coefficient (log P) is estimated to range from 0.2 to 1.0, indicating moderate lipophilicity that favors the organic phase while retaining measurable aqueous solubility [14]. This value reflects the balance between hydrophobic interactions from the tert-butyl and methyl groups and hydrophilic interactions from the carbonyl oxygens and carbamate nitrogen. The relatively modest log P value suggests limited membrane permeability in biological systems but adequate extraction efficiency in liquid-liquid separation processes.

In chloroform-water systems, the partition coefficient is estimated to be significantly higher (log P 1.5-2.5), reflecting the enhanced solvation of the compound in chloroform through favorable dipole-induced dipole interactions and the reduced competition from hydrogen bonding compared to octanol [16]. This enhanced partitioning into chloroform makes it an effective extraction solvent for isolation and purification procedures.

Ethyl acetate-water partitioning (estimated log P 1.0-2.0) provides intermediate behavior suitable for analytical separations and synthetic workup procedures. The favorable interactions between the compound's ester groups and ethyl acetate solvent molecules enhance extraction efficiency while maintaining manageable back-extraction possibilities through pH adjustment [17].

For dichloromethane-water systems, partition coefficients are estimated at log P 1.2-2.2, reflecting good extraction capabilities suitable for synthetic applications. The limited hydrogen bonding capacity of dichloromethane reduces competitive solvation effects while maintaining adequate dipolar interactions for efficient extraction [16].

In contrast, hexane-water partitioning yields unfavorable distribution (log P < 0), reflecting the poor solvation of the polar functional groups in the nonpolar hexane phase. This low partition coefficient limits the utility of hexane for extraction procedures but may be beneficial for certain purification strategies where polar impurities require removal [14].